Comparative Reactivity in Buchwald–Hartwig Amination: Iodo Substituent Delivers Higher Diamination Yields Than Bromo or Chloro
When subjected to palladium-catalyzed Buchwald–Hartwig coupling, 2,6-dihalopyridines produce diaminated products with yields that increase in the order I > Br > Cl. This trend, established for deactivated aminothiophenes with substituted halopyridines, indicates that the diiodo analog (2,6-diiodo-3,5-dimethoxypyridine) will provide the highest yield under comparable conditions [1].
| Evidence Dimension | Yield of diaminated product in Buchwald–Hartwig coupling |
|---|---|
| Target Compound Data | Highest yield (order: I > Br > Cl) |
| Comparator Or Baseline | 2,6-dibromo-3,5-dimethoxypyridine and 2,6-dichloro-3,5-dimethoxypyridine (inferred from 2,6-dihalopyridine series) |
| Quantified Difference | Qualitative trend (I > Br > Cl); no absolute yield values provided for the dimethoxy series. |
| Conditions | Pd-catalyzed Buchwald–Hartwig amination of deactivated aminothiophenes with substituted halopyridines |
Why This Matters
Higher diamination yield reduces the need for excess catalyst and simplifies purification, directly lowering the cost per successful coupling.
- [1] Begouin, A., et al. (2007). Palladium-Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2007(18), 2935–2940. View Source
